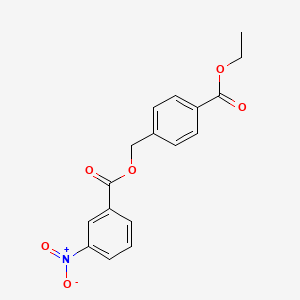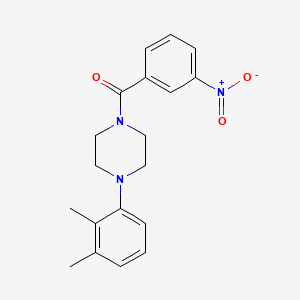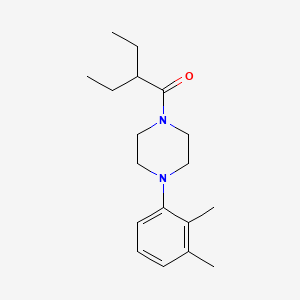![molecular formula C14H20ClNO B5788652 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine, commonly known as CEC, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
CEC exerts its effects by binding to the sigma-1 receptor with high affinity and selectivity. The binding of CEC to the sigma-1 receptor modulates its activity, leading to downstream effects on various cellular processes. The exact mechanism of action of CEC on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways, including the regulation of calcium homeostasis and the activation of protein kinase C.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, and to regulate the activity of ion channels, including voltage-gated calcium channels. CEC has also been shown to have analgesic and antidepressant effects in animal models of pain and depression, respectively.
Advantages and Limitations for Lab Experiments
CEC has several advantages for use in lab experiments. It is a potent and selective antagonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. CEC is also relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. However, CEC also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, CEC has not been extensively tested in humans, which limits its translational potential.
Future Directions
There are several future directions for research on CEC. One area of interest is the role of sigma-1 receptors in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. CEC has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists, which could have improved efficacy and reduced side effects compared to CEC. Additionally, further research is needed to elucidate the exact mechanism of action of CEC on the sigma-1 receptor and to determine its potential effects on other cellular processes.
Synthesis Methods
CEC can be synthesized through a multistep process, which involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 2-(4-chloro-2-methylphenoxy)propanol. The resulting compound is then treated with piperidine to yield CEC. The purity of the final product can be confirmed through various techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
CEC has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and neurotransmitter release. CEC has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including pain, depression, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDPLWHBMDICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)



![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)



![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
